1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one
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Description
1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H18ClN3O5 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Tautomerism
The structural characteristics of compounds related to 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one have been extensively studied. For example, the structures of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride were determined in both solid state and solution, revealing a mixture of amino/nitroso tautomers rather than imino/oxime tautomers. These findings provide insight into the structural dynamics and potential reactivity of related nitroso and aminopyrazole compounds in scientific research (Holschbach et al., 2003).
Synthesis and Corrosion Inhibition
New derivatives of 5-Nitro isatin, synthesized from 5-Nitro-3-(Ethyl imino acetate)-2-oxo indol, have been characterized and their potential as corrosion inhibitors for carbon steel in seawater was explored. These studies are crucial for developing new materials with enhanced resistance to corrosion, highlighting the compound's applications in material science and engineering (Ahmed, 2018).
Reactions and Cycloaddition
Research on the electrophilic vinyl nitroso compounds, including reactions with indole to produce 3-alkylindoles, showcases the versatility of these compounds in synthetic organic chemistry. Such studies are fundamental for the development of new synthetic pathways and the creation of novel molecules with potential applications in medicinal chemistry and drug discovery (Gilchrist & Roberts, 1983).
Functionalized Derivatives Synthesis
The cyclocondensation of 1-chlorobenzyl isocyanates with nitroketeneacetals has led to the synthesis of novel 6-methylthio-5-nitro-3,4-dihydropyrimidin-2(1H)-ones among other compounds. This research opens up new possibilities for the creation of compounds with potential biological activity, illustrating the compound's role in facilitating the exploration of new chemical spaces (Sukach et al., 2007).
Properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-12(2)9-18(25)29-22-19-16-10-15(24(27)28)7-8-17(16)23(20(19)26)11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFMRKLUNOGKT-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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